Dihydrojasmone
Overview
Description
Dihydrojasmone is an aroma compound with the chemical formula C₁₁H₁₈O . It is known for its fruity, jasmine-like odor with woody and herbal undertones. This compound is widely used in the perfume industry for its pleasant scent and is found naturally in citrus and bergamot orange oil .
Mechanism of Action
Target of Action
Dihydrojasmone, a derivative of jasmonates, primarily targets aphids and fungi . It affects the foraging activity of aphids such as the Peach Potato Aphid (Myzus persicae) and has antifungal activity against dermatophytes .
Mode of Action
This compound interacts with its targets by altering their behavior or physiological processes. For instance, it hinders the foraging activity of aphids during the early stages of probing at the level of non-phloem tissues . In the case of fungi, it interferes with the functionality of the fungal plasma membrane .
Biochemical Pathways
It’s known that jasmonates, the family of compounds to which this compound belongs, are synthesized in plants via the octadecanoid pathway . The application of this compound and its derivatives to host plants triggers behavioral responses in aphids .
Pharmacokinetics
It’s known that jasmonates are non-toxic, non-mutagenic, and easily metabolized , which suggests that this compound may have similar properties.
Result of Action
The application of this compound results in molecular and cellular effects on its targets. For aphids, it hinders their foraging activity, affecting their ability to feed . For fungi, it increases potassium release, affecting the functionality of the plasma membrane .
Biochemical Analysis
Biochemical Properties
Dihydrojasmone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to potentiate the antifungal activity of terbinafine by affecting the functionality of the plasma membrane in dermatophytes . This interaction suggests that this compound can modulate the sensitivity of fungal strains to antifungal agents, thereby enhancing their efficacy.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence the foraging activity of the peach potato aphid, Myzus persicae, by hindering their probing behavior at the level of non-phloem tissues . This indicates that this compound can alter cell signaling pathways and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to modulate the sensitivity of fungal strains to terbinafine by increasing potassium release and affecting plasma membrane functionality . This suggests that this compound may act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can hinder the foraging activity of aphids during early stages of probing This indicates that this compound’s stability and degradation over time can influence its long-term effects on cellular function
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to jasmonates. Jasmonates, including this compound, are synthesized from polyunsaturated fatty acids and play a role in plant defense mechanisms . The metabolic pathways of this compound involve interactions with enzymes and cofactors that regulate its biosynthesis and degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrojasmone can be synthesized through various methods. One notable method involves the preparation from levulinic acid, a compound readily available from wood. The synthesis involves multiple steps, including the preparation of the ethyl ester of levulinic acid .
Industrial Production Methods: In industrial settings, this compound is synthesized using a sulfuric acid solution in a reaction kettle equipped with mechanical stirring. The process involves several steps to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Dihydrojasmone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different hydroxy and epoxy derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and catalysts are used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxy- and epoxy-derivatives, which have been studied for their biological activities .
Scientific Research Applications
Dihydrojasmone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Jasmonic Acid: A key compound in plant defense mechanisms.
Methyl Jasmonate: Known for its role in plant stress responses.
Cis-Jasmone: Similar in structure but with different biological activities.
Dihydrojasmone stands out due to its specific applications in perfumery and its potential in sustainable agriculture and antifungal treatments.
Properties
IUPAC Name |
3-methyl-2-pentylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIXWYOBMVNGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(CCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051584 | |
Record name | Dihydrojasmone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; celery, herbacous, spicy aroma | |
Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fats; Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.917 | |
Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1128-08-1 | |
Record name | Dihydrojasmone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrojasmone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrojasmone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Cyclopenten-1-one, 3-methyl-2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrojasmone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-pentylcyclopent-2-enone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIHYDROJASMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y953R7PP90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dihydrojasmone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydrojasmone?
A1: this compound has the molecular formula C11H18O and a molecular weight of 166.26 g/mol.
Q2: Can you describe a simple synthetic route for this compound?
A2: Numerous synthetic approaches exist for this compound. One simple route utilizes n-octanol as a starting material. [] The process involves oxidation of n-octanol to n-octanal, followed by a Mannich reaction and hydrogenation to yield 2-methyl octanal. Knoevenagel condensation of this substituted aldehyde gives 4-methyldec-3-enoic acid, which upon cyclization furnishes this compound. []
Q3: Are there alternative synthetic routes to this compound that involve different starting materials?
A3: Yes, this compound can be synthesized from various starting materials. Researchers have explored routes using levulinic acid, [] 1-nitroheptane, [, ] and even the dithiane derivative of 2,5-undecanedione. [] The choice of starting material often depends on factors such as cost, availability, and the desired stereochemistry of the final product.
Q4: What is the significance of 2,5-undecanedione in the synthesis of this compound?
A4: 2,5-Undecanedione is a key intermediate in many this compound syntheses. It can be readily cyclized under basic conditions to yield the desired cyclopentenone ring system of this compound. [, , , ]
Q5: How does the use of N,N-dimethylhydrazones aid in the synthesis of this compound and cis-jasmone?
A5: N,N-dimethylhydrazones, particularly those derived from ketones, offer a unique regioselective approach to this compound and cis-jasmone. These hydrazones can be selectively alkylated at the α-position of the α,β-unsaturated moiety, allowing for the controlled introduction of side chains. Subsequent hydrolysis of the hydrazone then yields the desired ketone with the desired side chain. [, ]
Q6: Does this compound exhibit any biological activity?
A6: Yes, this compound has been reported to possess larvicidal activity against Aedes aegypti mosquitoes. [] It also influences the foraging activity of the peach potato aphid Myzus persicae. []
Q7: How does this compound affect the behavior of Myzus persicae?
A7: this compound, along with its derivatives, has been shown to hinder the foraging activity of Myzus persicae during the early probing stages at the level of non-phloem tissues. [] Interestingly, some derivatives, particularly those containing a hydroxy group in correlation with a lactone ring, exhibit greater activity than the parent compound. []
Q8: What is the role of this compound in the natural defense system of plants?
A8: this compound, alongside other green leaf volatiles (GLVs), plays a role in plant defense mechanisms. These compounds, often released upon herbivore damage, can induce protective measures in neighboring plants. []
Q9: What is the significance of studying this compound in the context of green leaf volatiles?
A9: this compound serves as a valuable model compound for understanding the broader role of GLVs in plant-insect interactions. [] Studying its effects on insect behavior and plant defense mechanisms provides insights into the ecological roles of these volatile compounds.
Q10: Is there any information available on the material compatibility and stability of this compound under various conditions?
A10: While the provided abstracts don't explicitly discuss material compatibility and stability of this compound, it's a crucial aspect for its applications in perfumes and other products. Further research would be needed to determine its stability in different formulations and under various storage conditions like temperature, light, and pH.
Q11: Are there any studies on the dissolution and solubility of this compound in different media?
A11: The provided abstracts don't provide information about the dissolution and solubility of this compound. Understanding its solubility in various solvents is essential for formulating it into different products.
Q12: Is there a need for analytical method validation for this compound quantification?
A12: Yes, validating analytical methods, such as GC-MS, for this compound quantification is crucial to ensure accuracy, precision, and specificity in research and industrial applications. [] This ensures reliable data interpretation and quality control in areas like fragrance analysis and ecological studies.
Q13: What are the potential environmental impacts of using this compound?
A13: While this compound is a naturally occurring compound, investigating its environmental impact, degradation pathways, and potential ecotoxicological effects is essential to ensure its sustainable use. []
Q14: What research infrastructure and resources could benefit future this compound research?
A14: Access to advanced analytical techniques (e.g., high-resolution GC-MS, NMR), synthetic tools, and bioassays would facilitate further research on this compound's synthesis, biological activity, and ecological role. Collaboration between chemists, biologists, and ecologists would also be beneficial. [, ]
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